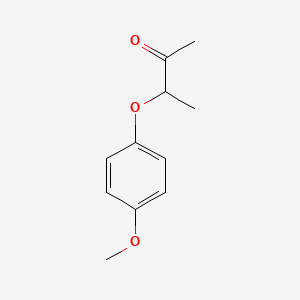

3-(4-甲氧基苯氧基)-2-丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-Methoxyphenoxy)-2-butanone” is a chemical compound with the molecular formula C14H12O3 . It is also known as "3-(4-Methoxyphenoxy)benzaldehyde" .

Synthesis Analysis

The synthesis of compounds related to “3-(4-Methoxyphenoxy)-2-butanone” has been studied. For instance, the synthesis of m-aryloxy phenols, which are similar in structure, has been explored . The synthesis starts with commercially available 3-bromophenol, which undergoes a cross-coupling reaction under bis(triphenylphosphine)palladium-catalyzed Suzuki conditions with 3- or 4-methoxybenzene boronic acid .

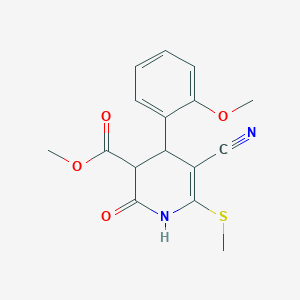

Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenoxy)-2-butanone” can be analyzed using various methods. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file . Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis can be used to determine the molecular structure .

Chemical Reactions Analysis

The oxidation of a similar compound, “3-(4-methoxyphenoxy)-1,2-propanediol”, by bis(hydrogen periodato)argentate(III) complex anion has been studied . The major oxidation product of this compound has been identified as "3-(4-methoxyphenoxy)-2-ketone-1-propanol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenoxy)-2-butanone” can be determined using various methods. For instance, the molecular weight of the compound is 228.2433 .

科学研究应用

环境影响和退化

Aschmann、Arey 和 Atkinson(2011 年)的研究调查了 OH 自由基与 3-甲氧基-3-甲基-1-丁醇(一种与 3-(4-甲氧基苯氧基)-2-丁酮在结构上相关的化合物)反应的动力学和产物。这项研究对于了解在工业应用中使用类似化合物的环境退化和影响至关重要。反应产物和动力学提供了对这些化学品的寿命和潜在环境归宿的见解,为环境科学和污染研究做出了贡献 (Aschmann、Arey 和 Atkinson,2011 年)。

酶促活性的氧化降解

Hwang、Lee、Ahn 和 Park(2008 年)探索了锰过氧化物酶催化的香草醛丙酮的氧化降解,其在结构上与 3-(4-甲氧基苯氧基)-2-丁酮相似。他们的研究结果证明了酶促裂解酚类化合物的芳环的能力,为生物修复和开发用于降解环境污染物的绿色化学解决方案提供了潜在应用 (Hwang、Lee、Ahn 和 Park,2008 年)。

光化学转化

Plíštil、Šolomek、Wirz、Heger 和 Klán(2006 年)报告了相关化合物的化学性质,提供了对 3-(4-甲氧基苯氧基)-2-丁酮在光化学过程中的潜在应用的见解。他们对光诱导转化的研究可能与了解类似化合物在各种科学和工业应用中的光稳定性和光活化有关,包括光反应材料的开发 (Plíštil、Šolomek、Wirz、Heger 和 Klán,2006 年)。

化学合成和催化

Climent、Corma、Iborra、Mifsud 和 Velty(2010 年)展示了一种精细化学品的一锅多步合成工艺,展示了如何有效合成类似化合物。这项研究突出了 3-(4-甲氧基苯氧基)-2-丁酮在合成化学中的潜力,特别是在旨在通过工艺强化和使用多功能催化剂来减少环境影响的工艺中 (Climent、Corma、Iborra、Mifsud 和 Velty,2010 年)。

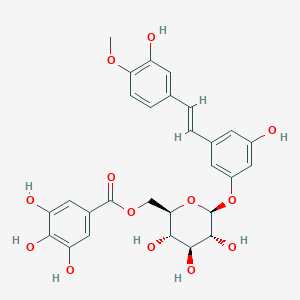

抗氧化剂和生物活性

Li 和 Seeram(2010 年)研究了枫糖浆植物化学物质,发现了具有抗氧化特性的多种酚类化合物。虽然没有直接研究 3-(4-甲氧基苯氧基)-2-丁酮,但他们对酚类化合物的研究揭示了类似化合物表现出抗氧化剂和生物活性的潜力,为食品科学和营养保健品应用做出了贡献 (Li 和 Seeram,2010 年)。

作用机制

Target of Action

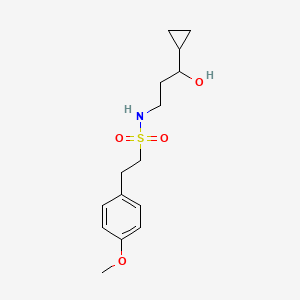

It is structurally similar to pemafibrate , a selective peroxisome proliferator-activated receptor (PPAR)-α modulator. PPAR-α is a transcription factor predominantly expressed in the liver and serves as a molecular target for hypolipidemic fibrate drugs .

Mode of Action

Based on its structural similarity to pemafibrate, it may act by binding to ppar-α and regulating the expression of target genes that modulate lipid metabolism . This interaction could potentially lead to a decrease in plasma triglyceride levels and an increase in high-density lipoprotein cholesterol levels .

Biochemical Pathways

Ppar-α, a potential target of this compound, is known to control hepatic lipid flux and improve plasma lipid profiles . Therefore, it is plausible that 3-(4-Methoxyphenoxy)-2-butanone may influence pathways related to lipid metabolism.

Result of Action

If it acts similarly to pemafibrate, it could potentially decrease plasma triglyceride levels and increase high-density lipoprotein cholesterol levels .

属性

IUPAC Name |

3-(4-methoxyphenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11/h4-7,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCALIKFWVZYQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)

![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)

![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride](/img/structure/B2897579.png)

![tert-butyl 4-[(2S,3R)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2897580.png)

![2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2897582.png)